

Esomeprazole magnesium salt HPLC method development

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Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

Cat. No.: *B1257141*

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An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantitative determination of **Esomeprazole magnesium salt** in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive overview of the method, including the optimized chromatographic conditions, extensive validation data, and detailed experimental protocols. The method is proven to be simple, rapid, precise, accurate, and robust, making it highly suitable for routine quality control analysis and stability studies.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Esomeprazole magnesium salt** is presented below. These conditions were established to achieve optimal separation and quantification of the analyte from its potential impurities and degradation products.

Parameter	Optimized Condition
Instrument	High-Performance Liquid Chromatography system with UV/Vis Detector
Column	Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Ammonium Dihydrogen Phosphate Buffer : Methanol (35:65 v/v), pH 6.1
Flow Rate	0.8 mL/min ^[1]
Detection Wavelength	302 nm ^[1]
Injection Volume	5 µL ^[1]
Column Temperature	25 °C ^[1]
Run Time	Approximately 7 minutes

Method Validation Summary

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, were assessed.

Linearity

The linearity of the method was evaluated by analyzing a series of Esomeprazole standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) was determined.

Parameter	Result
Linearity Range	10 - 400 µg/mL ^[1]
Correlation Coefficient (r^2)	> 0.999 ^[1]

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of standard Esomeprazole was spiked into a pre-analyzed sample solution, and the recovery percentage was calculated.

Spiked Concentration Level	Mean Recovery (%)	% RSD
80%	99.56	< 0.5
100%	99.90	< 0.5
120%	99.75	< 0.5

% RSD refers to the
Percentage Relative Standard
Deviation.[\[1\]](#)

Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The % RSD for the peak areas of multiple injections was calculated.

Precision Type	% RSD
Repeatability (Intra-day)	0.34 - 1.03 [1]
Intermediate Precision (Inter-day)	0.62 [1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.0001[2]
Limit of Quantification (LOQ)	0.0004[2]

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method was found to be robust as the system suitability parameters remained within the acceptable limits.

Experimental Protocols

Preparation of Reagents and Mobile Phase

- Ammonium Dihydrogen Phosphate Buffer (pH 6.1): Dissolve a suitable amount of ammonium dihydrogen phosphate in HPLC grade water to obtain a concentration of 0.025 M. Adjust the pH to 6.1 with a suitable acid or base.
- Mobile Phase: Mix the prepared Ammonium Dihydrogen Phosphate Buffer and Methanol in a ratio of 35:65 (v/v). Degas the mobile phase using a sonicator or vacuum filtration before use.[1]

Preparation of Standard Stock Solution

Accurately weigh and transfer about 55.7 mg of Esomeprazole magnesium trihydrate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution with a concentration equivalent to 1 mg/mL of Esomeprazole.[1] This solution should be stored at 4°C and protected from light.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations within the linearity range (e.g., 10, 25, 50, 100, 150, 250, and 400 µg/mL).[1]

Preparation of Sample Solution (for Tablets)

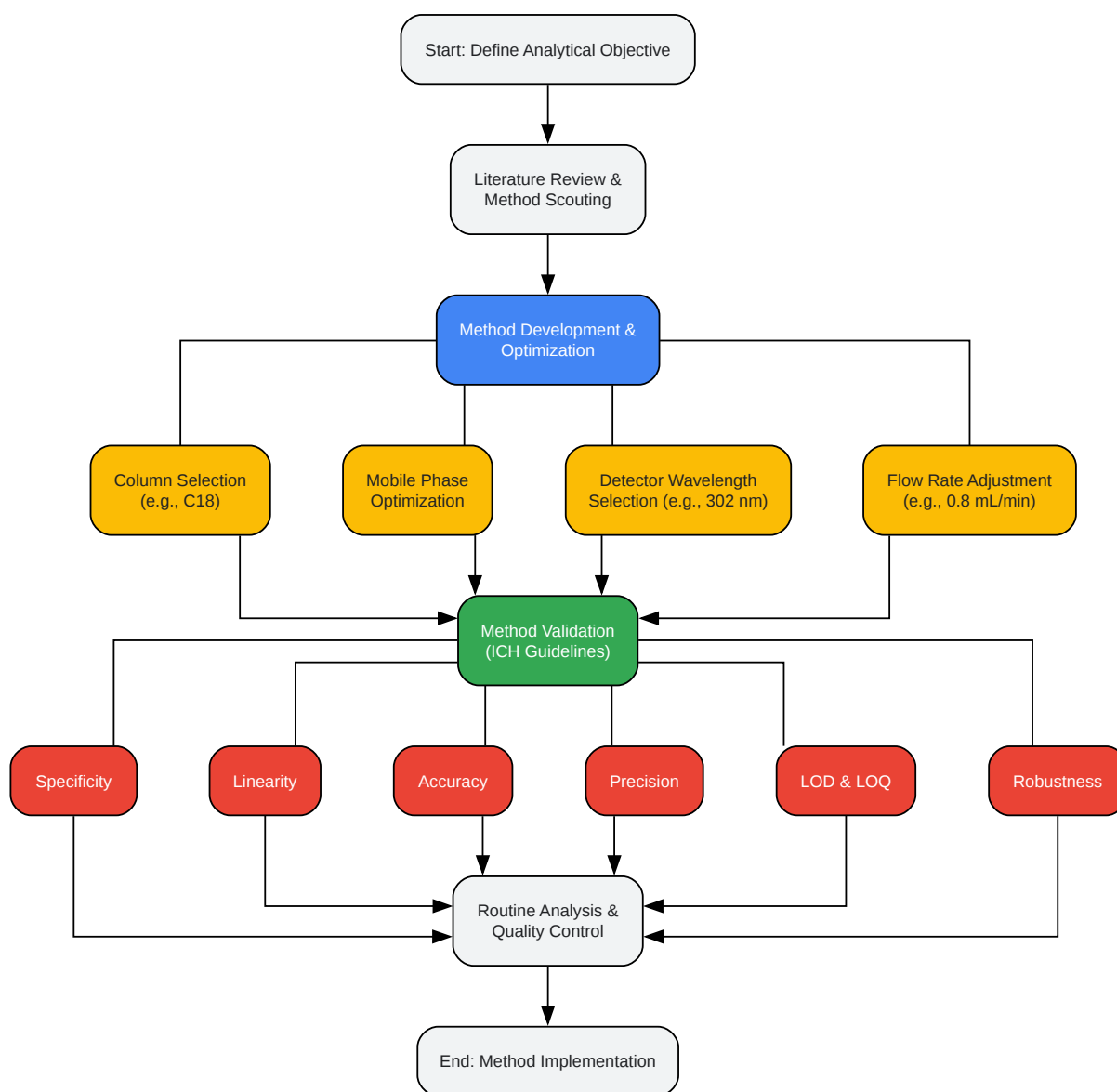
- Weigh and finely powder twenty tablets.
- Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 100 mL volumetric flask.
- Add about 50 mL of methanol and sonicate to ensure complete dissolution of the drug.
- Dilute to the final volume with methanol.
- Centrifuge the mixture at 4500 rpm for 15 minutes.
- Take 5 mL of the supernatant and dilute it to 10 mL with the mobile phase to get a final concentration of approximately 200 µg/mL of Esomeprazole.
- Filter the solution through a 0.22 µm membrane filter before injecting it into the HPLC system.^[1]

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 5 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for the Esomeprazole peak.
- Calculate the concentration of Esomeprazole in the sample using the calibration curve obtained from the standard solutions.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process for **Esomeprazole magnesium salt**.



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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Interrelationship of HPLC Validation Parameters.

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References

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